
3-O-Methyl-L-DOPA-d3 Monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methyl-L-DOPA-d3 Monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂D₃NO₅ and its molecular weight is 232.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Neuroprotective Effects
1. Pharmacokinetic Studies
Research indicates that 3-O-Methyl-L-DOPA has a longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and brain during chronic L-DOPA therapy. This accumulation can influence the pharmacodynamics of L-DOPA by competing for transport across the blood-brain barrier and inhibiting dopamine release from striatal neurons .
Table 1: Pharmacokinetic Parameters of 3-O-Methyl-L-DOPA
Parameter | Value |
---|---|
Half-life | ~15 hours |
C_max (Peak Concentration) | Significantly higher in patients with motor complications |
AUC (Area Under Curve) | Higher in patients with motor complications |
2. Neuroprotective Mechanisms
Studies have shown that 3-O-Methyl-L-DOPA can enhance the vulnerability of dopaminergic neurons when administered alongside L-DOPA. It has been observed to inhibit the uptake of L-DOPA into astrocytes, thus affecting neuroprotective mechanisms mediated by these glial cells . The presence of astrocytes is crucial for the viability of dopaminergic neurons, suggesting that 3-O-Methyl-L-DOPA may indirectly contribute to neuronal damage through its competitive inhibition .
Clinical Implications
1. Adverse Effects in Parkinson's Disease Treatment
The accumulation of 3-O-Methyl-L-DOPA during long-term L-DOPA therapy has been linked to adverse effects such as dyskinesia and motor fluctuations. A study demonstrated that intracerebroventricular administration of 3-O-Methyl-L-DOPA significantly impaired locomotor activities in animal models, indicating its potential role in exacerbating L-DOPA-related side effects .
Table 2: Observed Adverse Effects Associated with 3-O-Methyl-L-DOPA
Effect | Description |
---|---|
Dyskinesia | Increased severity with higher levels of 3-OMD |
Motor Fluctuations | Correlated with elevated plasma concentrations |
Oxidative Stress | Induces cytotoxic effects in neuronal cells |
Therapeutic Potential and Future Research Directions
1. Modulation of Therapeutic Regimens
Given its effects on L-DOPA pharmacokinetics, there is potential for utilizing 3-O-Methyl-L-DOPA in combination therapies aimed at mitigating side effects. For instance, co-administration with catechol-O-methyltransferase inhibitors (such as entacapone) may prolong the effectiveness of L-DOPA while minimizing the impact of its metabolites like 3-O-Methyl-L-DOPA .
2. Biomarker Development
Elevated levels of 3-O-Methyl-L-DOPA in plasma and cerebrospinal fluid have been proposed as biomarkers for monitoring treatment efficacy and side effects in Parkinson's disease patients. This could facilitate personalized medicine approaches by tailoring treatment based on individual metabolic responses .
特性
分子式 |
C₁₀H₁₂D₃NO₅ |
---|---|
分子量 |
232.25 |
同義語 |
3-(Methoxy-d3)-L-tyrosine Monohydrate; 3-(Methoxy-d3)-4-hydroxyphenylalanine Monohydrate; 3-(Methoxy-d3)-DOPA Monohydrate; 3-(Methoxy-d3)-L-tyrosine Monohydrate; 3-O-(Methyl-d3)dopa Monohydrate; L-3-(Methoxy-d3)-4-hydroxy-_x000B_phenylalanine Monohydrate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。